molecular formula C19H17ClN4O3 B11671999 (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671999
M. Wt: 384.8 g/mol
InChI Key: NKECWCMPZSQSAV-SRZZPIQSSA-N
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Description

(E)-3-(4-chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. The choice of method depends on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-N’-(benzylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(4-chlorophenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(4-chlorophenyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethoxybenzylidene groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

NKECWCMPZSQSAV-SRZZPIQSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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